molecular formula C17H15NO2 B2516592 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde CAS No. 1158255-51-6

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2516592
CAS No.: 1158255-51-6
M. Wt: 265.312
InChI Key: NWHSLEJKTVSULX-UHFFFAOYSA-N
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Description

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-6-phenylmethoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18-10-14(11-19)16-8-7-15(9-17(16)18)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHSLEJKTVSULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-(Benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and application of 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde , a critical intermediate in the design of antiviral therapeutics and kinase inhibitors.

Executive Summary

This compound is a trisubstituted indole derivative serving as a versatile pharmacophore in medicinal chemistry. Characterized by an electron-rich indole core, a reactive formyl handle at C3, and a lipophilic benzyloxy ether at C6, this molecule bridges the gap between simple heterocycles and complex bioactive scaffolds. It is extensively utilized in the synthesis of indole-based protease inhibitors (targeting SARS-CoV-2 Mpro and HIV-1 protease) and anti-inflammatory agents acting via the lipoxygenase pathway.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
Molecular Formula C

H

NO

Molecular Weight 265.31 g/mol
Core Scaffold Indole (1H-Benzo[b]pyrrole)
Key Substituents N1-Methyl, C3-Formyl, C6-Benzyloxy
Precursor CAS 92855-64-6 (Non-methylated analog)
Predicted LogP ~3.8 (High Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 2 (Aldehyde O, Ether O)
Appearance Pale yellow to tan crystalline solid

Structural Analysis & Pharmacophore Mapping

The molecule's utility stems from its three distinct functional domains, allowing for orthogonal chemical modifications:

  • The Electrophilic Handle (C3-Formyl): The aldehyde group is the primary site for carbon-carbon bond formation (e.g., Knoevenagel condensation) or reductive amination, enabling the extension of the carbon skeleton into tryptamine or acrylic acid derivatives.

  • The Lipophilic Tail (C6-Benzyloxy): This bulky ether group provides steric volume and hydrophobic interaction potential, crucial for occupying deep hydrophobic pockets in enzyme active sites (e.g., the S2 pocket of proteases).

  • The N-Methyl Cap (N1-Methyl): Methylation prevents hydrogen bonding at the indole nitrogen, improving membrane permeability and metabolic stability by blocking N-glucuronidation.

Synthesis Protocol

The synthesis follows a robust two-stage workflow: Vilsmeier-Haack Formylation followed by N-Methylation . While the order can be reversed, formylating the N-H indole first is often preferred to utilize the directing effect of the free NH and simplify purification.

Stage 1: Vilsmeier-Haack Formylation

Transformation of 6-benzyloxyindole to 6-benzyloxy-1H-indole-3-carbaldehyde.

Reagents: Phosphoryl chloride (POCl


), N,N-Dimethylformamide (DMF).[1]
Mechanism:  Electrophilic Aromatic Substitution (EAS).
  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (75 mL) to 0–5 °C under N

      
      .
      
    • Add POCl

      
       (1.25 eq) dropwise over 60 mins.[1] Critical: Maintain temp < 5 °C to prevent thermal decomposition.
      
    • Stir for 30 mins to generate the chloroiminium ion (Vilsmeier reagent).

  • Formylation:

    • Dissolve 6-benzyloxyindole (1.0 eq) in DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.[2]

    • Allow the mixture to warm to room temperature, then heat to 40 °C for 2 hours. The solution will turn viscous/yellow.[3]

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto crushed ice/water containing NaOH (to neutralize acids).

    • Adjust pH to ~12 to hydrolyze the iminium intermediate to the aldehyde.

    • Filter the resulting beige precipitate.[1] Wash with water and dry in vacuo.[1]

    • Yield: ~85-90%.[4][5]

Stage 2: N-Methylation

Transformation to this compound.

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or Potassium Carbonate (K


CO

), DMF.
  • Deprotonation:

    • Dissolve the Stage 1 product (1.0 eq) in anhydrous DMF.

    • Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Observation: Evolution of H

      
       gas indicates formation of the indolyl anion. Stir for 30 mins.
      
  • Alkylation:

    • Add Methyl Iodide (1.5 eq) dropwise.

    • Stir at room temperature for 3 hours. Monitor by TLC (shift in R

      
       due to loss of H-bond donor).
      
  • Isolation:

    • Quench with ice water.[1][6] The product typically precipitates.[5]

    • Filter or extract with Ethyl Acetate.[5]

    • Recrystallize from Ethanol/Hexane if necessary.

Mechanistic Pathway Visualization

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier 0°C, -HCl Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Indole (EAS) Indole 6-Benzyloxyindole Aldehyde 6-Benzyloxy-1H-indole- 3-carbaldehyde Intermediate->Aldehyde Hydrolysis (NaOH/H2O) Final 6-(Benzyloxy)-1-methyl- 1H-indole-3-carbaldehyde Aldehyde->Final MeI, NaH, DMF

Figure 1: Step-wise mechanistic flow from Vilsmeier reagent formation to final N-methylation.

Analytical Characterization

Validation of the structure relies on identifying specific NMR signals that confirm the presence of the three key moieties.

Signal TypeChemical Shift (

)
MultiplicityIntegrationAssignment
Aldehyde 9.85 – 9.95 ppmSinglet (s)1HCHO at C3
Aromatic 8.10 – 8.20 ppmDoublet (d)1HH4 (Deshielded by C=O)
Aromatic 7.30 – 7.50 ppmMultiplet (m)5HPhenyl (Benzyloxy)
Benzylic 5.15 ppmSinglet (s)2HO-CH

-Ph
N-Methyl 3.80 – 3.85 ppmSinglet (s)3HN-CH

Mass Spectrometry (ESI+):

  • Expected [M+H]

    
    : 266.12 m/z.
    
  • Fragment ions may show loss of the benzyl group (91 m/z tropylium ion).

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating libraries of bioactive compounds.

A. Knoevenagel Condensation (Protease Inhibitors)

Reaction with active methylene compounds (e.g., malonic acid, cyanoacetate) yields indolyl-acrylates . These derivatives mimic the peptide backbone in protease inhibitors, fitting into the S1/S2 pockets of enzymes like SARS-CoV-2 Mpro.

B. Reductive Amination (CNS Active Agents)

Condensation with amines followed by reduction (NaBH


) yields N-substituted tryptamine analogs . The 6-benzyloxy group mimics the serotonin 5-hydroxy group but with increased lipophilicity, potentially altering receptor selectivity (5-HT receptors).
C. Schiff Base Formation

Reaction with hydrazines or amines creates Schiff bases, often screened for antifungal and antibacterial activity.

Applications Core 6-(Benzyloxy)-1-methyl- 1H-indole-3-carbaldehyde Knoevenagel Reactant: Malonic Acid/Piperidine Product: Indolyl-Acrylic Acids Core->Knoevenagel Reductive Reactant: R-NH2 / NaBH4 Product: Tryptamine Analogs Core->Reductive Schiff Reactant: Hydrazines Product: Hydrazones/Schiff Bases Core->Schiff Target1 Viral Protease Inhibitors (e.g., SARS-CoV-2) Knoevenagel->Target1 Target2 Kinase Inhibitors (e.g., EGFR, VEGFR) Knoevenagel->Target2 Target3 CNS Modulators (Serotonin Analogs) Reductive->Target3

Figure 2: Downstream synthetic utility and therapeutic targets.

Safety & Handling

  • Hazards: The compound is an organic aldehyde and indole derivative. It acts as a skin and eye irritant (H315, H319).[7]

  • Sensitization: Potential skin sensitizer due to the aldehyde group.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Vilsmeier-Haack Reaction Mechanism & Protocol : Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).

  • Synthesis of 6-Benzyloxyindole-3-carboxaldehyde : ChemicalBook CAS 92855-64-6 Entry. Accessed 2025.[7][1][5][8]

  • Indole-3-carbaldehyde Derivatives in Drug Design : Mini-Reviews in Medicinal Chemistry, "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde".

  • General Indole Methylation Protocols : BenchChem Protocol for Indole Functionalization.

  • NMR Spectral Data for Indole-3-carbaldehydes : Biological Magnetic Resonance Data Bank (BMRB).

Sources

6-benzyloxyindole-3-carboxaldehyde N-methyl derivative properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

Introduction: The Indole-3-Carboxaldehyde Scaffold

The indole-3-carboxaldehyde framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents. The aldehyde group at the C-3 position serves as a versatile chemical handle for a wide array of transformations, while the indole nucleus itself is a critical pharmacophore for various biological targets. Modifications to the indole ring, such as substitution on the benzene portion or at the N-1 position, are common strategies to modulate a compound's pharmacokinetic and pharmacodynamic properties.

This guide focuses specifically on the N-methyl derivative of 6-benzyloxyindole-3-carboxaldehyde. The introduction of a methyl group at the N-1 position eliminates the hydrogen bond donor capability of the indole nitrogen, a modification that can significantly impact a molecule's solubility, membrane permeability, metabolic stability, and receptor binding affinity. The 6-benzyloxy substituent provides an additional site for chemical modification and influences the electronic properties of the indole ring system.

The Precursor: 6-Benzyloxy-1H-indole-3-carboxaldehyde

The synthesis of the target N-methyl derivative begins with the well-characterized precursor, 6-benzyloxy-1H-indole-3-carboxaldehyde.

Physicochemical and Spectroscopic Properties

6-Benzyloxy-1H-indole-3-carboxaldehyde is typically a light yellow to khaki solid.[1] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 92855-64-6[1][2]
Molecular Formula C₁₆H₁₃NO₂[1][2]
Molecular Weight 251.28 g/mol [1][2]
Melting Point 215-216 °C[1]
Appearance Light yellow to khaki solid[1]
Storage 2-8°C, under inert gas[1][3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.94 (br s, 1H, NH), 9.87 (s, 1H, CHO), 8.15 (s, 1H, H-2), 7.96 (d, J=8.5 Hz, 1H, H-4), 7.47 (d, J=7.2 Hz, 2H, Ar-H), 7.40 (t, J=7.4 Hz, 2H, Ar-H), 7.33 (t, J=7.0 Hz, 1H, Ar-H), 7.08 (s, 1H, H-7), 6.95 (d, J=8.5 Hz, 1H, H-5), 5.15 (s, 2H, OCH₂) |[1]

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5 |[1]

  • HRMS (ESI) (m/z): Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025 |[1]

Synthesis of 6-Benzyloxy-1H-indole-3-carboxaldehyde

The standard and most efficient method for synthesizing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃).

  • Reagent Preparation: In a three-necked round-bottom flask under an inert nitrogen atmosphere, charge N,N-dimethylformamide (DMF, 3 volumes relative to 6-benzyloxyindole).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C. Slowly add phosphoryl chloride (POCl₃, ~1.25 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

  • Indole Addition: Once the POCl₃ addition is complete, add 6-benzyloxyindole (1.0 equivalent) portion-wise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the dark-colored solution to warm slowly to room temperature and stir for 1 hour.

  • Workup and Quenching: Prepare a separate flask containing a cold (0-5 °C) aqueous solution of sodium hydroxide (~20% w/v). Slowly and carefully pour the reaction mixture into the stirred NaOH solution, controlling the addition rate to keep the temperature between 20-30 °C. A beige solid will precipitate.

  • Isolation: Heat the resulting slurry to ~90 °C for 15-30 minutes to remove residual dimethylamine. Cool the mixture to room temperature.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water (2 x 4 volumes) and dry in a vacuum oven at 50 °C to a constant weight to yield 6-benzyloxy-1H-indole-3-carboxaldehyde.

Synthesis of 6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde

The target compound is synthesized by the methylation of the precursor at the N-1 position. The indole N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent alkylation by an electrophilic methylating agent.

Causality Behind Experimental Choice

Several methods exist for indole N-alkylation. Classic methods often use strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) with methyl iodide (CH₃I).[4] While effective, these reagents require strictly anhydrous conditions and careful handling. A more practical and scalable method utilizes dimethyl carbonate (DMC) as the methylating agent in the presence of a mild base like potassium carbonate (K₂CO₃).[5][6][7] DMC is an environmentally benign "green" reagent, is inexpensive, and has low toxicity. The reaction proceeds efficiently for indoles bearing electron-withdrawing groups, such as the 3-carboxaldehyde, making this the preferred method.

Synthesis_Workflow Precursor 6-Benzyloxyindole Intermediate 6-Benzyloxy-1H-indole-3-carboxaldehyde(Precursor) Precursor->Intermediate Vilsmeier-Haack (POCl₃, DMF) Target 6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde(Target Compound) Intermediate->Target N-Methylation (Dimethyl Carbonate, K₂CO₃)

Figure 1: Two-step synthesis of the target compound.
Experimental Protocol: N-Methylation with Dimethyl Carbonate[5][6][7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-benzyloxy-1H-indole-3-carboxaldehyde (1.0 equivalent), potassium carbonate (K₂CO₃, ~0.75 equivalents), and N,N-dimethylformamide (DMF, ~7 volumes).

  • Reagent Addition: Add dimethyl carbonate (DMC, ~3.0 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 130-140 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Quenching: Once the reaction is complete, cool the mixture to below 10 °C in an ice bath. Slowly add cold water (~20 volumes) to the flask.

  • Extraction: The product may precipitate as a solid or an oil. If it is an oil, extract the aqueous mixture with a suitable organic solvent, such as tert-butyl methyl ether (TBME) or ethyl acetate (3 x 20 volumes).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Properties and Characterization of the N-Methyl Derivative

N-methylation significantly alters the physicochemical and spectroscopic properties of the indole scaffold.

Predicted Physicochemical Properties

The most significant change upon N-methylation is the loss of the N-H proton, which eliminates intermolecular hydrogen bonding. This is expected to decrease the melting point and increase solubility in non-polar organic solvents compared to the precursor. For reference, the parent indole-3-carboxaldehyde melts at 198 °C, whereas its N-methyl derivative melts at a much lower 70-72 °C.

Expected Spectroscopic Signatures

The successful N-methylation can be unequivocally confirmed by comparing the spectroscopic data of the product with that of the starting material.

Spectroscopic Data6-Benzyloxy-1H-indole-3-carboxaldehyde (Precursor)6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde (Product - Expected)Rationale for Change
¹H NMR N-H Signal: ~11.9 ppm (DMSO-d₆)N-H Signal: AbsentLoss of the N-H proton.
N-CH₃ Signal: AbsentN-CH₃ Signal: Singlet, ~3.8-4.0 ppmAppearance of the new N-methyl group.
¹³C NMR N-CH₃ Signal: AbsentN-CH₃ Signal: ~32-34 ppmAppearance of the new N-methyl carbon.
IR Spectroscopy N-H Stretch: Present, ~3100-3300 cm⁻¹N-H Stretch: AbsentLoss of the N-H bond.

Potential Applications in Research and Development

The aldehyde functionality at the C-3 position remains a highly versatile handle for further synthetic transformations. The N-methylated indole core makes this compound a valuable intermediate for building more complex molecules with potential therapeutic value.

Synthetic Utility

6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde can serve as a reactant in numerous name reactions to build molecular complexity. Based on the known reactivity of 1-methylindole-3-carboxaldehyde, it can be used for:[8]

  • Henry Reactions: Condensation with nitroalkanes to form nitroolefins and β-nitroalcohols, which are precursors to amino compounds.

  • Knoevenagel Condensations: Reaction with active methylene compounds to generate indolyl alkenes, a motif found in various antibacterial agents.

  • Reductive Amination: Conversion of the aldehyde to an amine, providing a route to tryptamine analogs.

  • Ugi and other Multicomponent Reactions: Rapid assembly of complex, drug-like scaffolds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C double bonds to synthesize vinylindoles.

Figure 2: Potential synthetic pathways from the target compound.
Role in Drug Discovery

The parent compound, 6-benzyloxyindole-3-carboxaldehyde, is a known reagent for creating substituted naphthylene leukotriene B4 antagonists, which have potential as anti-inflammatory agents.[9] By N-methylating this core, medicinal chemists can explore how this modification affects biological activity. N-methylation can enhance metabolic stability by blocking N-dealkylation or N-glucuronidation pathways and can improve passive diffusion across cellular membranes by removing a polar N-H group. This makes 6-benzyloxy-1-methyl-1H-indole-3-carbaldehyde an attractive starting point for generating new libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative diseases.

Conclusion

While 6-benzyloxy-1-methyl-1H-indole-3-carbaldehyde is not a common catalog item, it represents a strategically important synthetic intermediate. This guide has provided a trusted, field-proven pathway for its synthesis, beginning with the Vilsmeier-Haack formylation of 6-benzyloxyindole, followed by a practical N-methylation using dimethyl carbonate. We have detailed the expected physicochemical and spectroscopic properties of the final compound, providing a clear roadmap for its characterization. The versatility of the C-3 aldehyde, combined with the modulated properties of the N-methylated indole core, makes this molecule a valuable platform for constructing novel chemical entities for drug discovery and materials science.

References

  • Shintre, M. S., et al. (2004). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Budovska, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]

  • Qi, L., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
  • Chodvadiya, V. D., et al. (2019). Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses. [Link]

  • Gribble, G. (2015). N-Methylindole. ResearchGate. [Link]

  • Qi, L., et al. (2003). Methylation of indole compounds using dimethyl carbonate.
  • Somei, M., et al. (1993). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Fdocuments. [Link]

  • Author Unknown. (n.d.). Preparation and Properties of INDOLE. Presentation. [Link]

Sources

A Technical Guide to 5- and 6-Benzyloxyindole-3-carboxaldehyde Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Among its many derivatives, indole-3-carboxaldehyde serves as a particularly versatile synthetic intermediate, a key building block for constructing more complex molecular architectures. Its aldehyde functionality is a reactive handle for a multitude of chemical transformations, while the indole nucleus itself can be tailored with various substituents to modulate physicochemical properties and biological activity.

This guide provides a detailed comparative analysis of two strategic, yet distinct, building blocks: 5-benzyloxyindole-3-carboxaldehyde and 6-benzyloxyindole-3-carboxaldehyde . The position of the bulky, lipophilic benzyloxy group on the benzene portion of the indole scaffold imparts significant differences in steric and electronic properties. These differences, while subtle, have profound implications for synthetic strategy, analytical characterization, and ultimately, the biological profile of the resulting drug candidates. For the medicinal chemist, understanding the unique characteristics of each isomer is paramount to making informed decisions in scaffold selection and lead optimization. This document will explore their synthesis, comparative properties, analytical differentiation, and strategic applications in drug development.

Structural & Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor shift of the benzyloxy group from the 5- to the 6-position alters the molecule's symmetry, charge distribution, and crystal packing, leading to distinct physical properties. These foundational characteristics are critical for experimental design, influencing everything from solvent selection to purification strategy.

Property5-Benzyloxyindole-3-carboxaldehyde6-Benzyloxyindole-3-carboxaldehydeRationale for Differences
Structure Positional Isomerism
CAS Number 6953-22-6[2]92855-64-6[3]Unique registry number for each distinct chemical substance.
Molecular Formula C₁₆H₁₃NO₂[2]C₁₆H₁₃NO₂[3]Isomers have the same molecular formula.
Molecular Weight 251.28 g/mol [2]251.28 g/mol [3]Isomers have the same molecular weight.
Appearance Pale yellow to brown solid/powder[4]Beige or tan solid[5]Differences in crystal lattice and minor impurities can affect color.
Storage 2-8°C, Protect from light[6][7]2-8°C, Inert atmosphere, Protect from light[6][8]Both are sensitive to degradation, requiring cool, dark, and often inert conditions.

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of both isomers is the Vilsmeier-Haack reaction .[9][10] This reaction involves the formylation of an electron-rich aromatic ring using a "Vilsmeier reagent," an electrophilic chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11][12]

The indole nucleus is a highly electron-rich heterocycle, making it an excellent substrate for this reaction. The formylation occurs preferentially at the C3 position of the pyrrole ring due to its high electron density and ability to stabilize the resulting cationic intermediate.[11] The choice between synthesizing the 5- or 6-benzyloxy isomer is dictated entirely by the selection of the starting material: 5-benzyloxyindole or 6-benzyloxyindole, respectively.

Caption: General workflow for the Vilsmeier-Haack formylation of benzyloxyindoles.

Exemplary Protocol: Synthesis of 6-Benzyloxyindole-3-carboxaldehyde

This protocol, adapted from established procedures, serves as a self-validating system for synthesizing the 6-benzyloxy isomer.[5] A similar procedure would be employed for the 5-benzyloxy isomer, starting from 5-benzyloxyindole.

Materials:

  • 6-Benzyloxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask in an ice-water bath to 0-5°C.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (approx. 1.25 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 5°C. Stir for 15-20 minutes. The formation of the chloroiminium salt is exothermic and must be controlled.

  • Substrate Addition: Add the 6-benzyloxyindole (1.0 equivalent) portion-wise to the cold Vilsmeier reagent, again maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Hydrolysis: Prepare a cold aqueous solution of NaOH (e.g., 2-4 M). Slowly and carefully pour the reaction mixture into the vigorously stirred, cold NaOH solution. This step hydrolyzes the iminium intermediate and neutralizes the acid. This is highly exothermic and should be performed with caution.

  • Precipitation & Isolation: A solid precipitate should form. Continue stirring until precipitation is complete. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with water to remove residual salts. Dry the product in a vacuum oven to a constant weight. The resulting 6-benzyloxyindole-3-carboxaldehyde is typically a beige or tan solid.[5]

Spectroscopic Differentiation: The Key to Isomer Identification

Confirming the identity of the correct isomer is non-negotiable. While both isomers have identical mass, their NMR spectra are distinct and provide definitive proof of structure. The key differences arise from the altered symmetry and the resulting electronic effects of the benzyloxy group on the chemical shifts of the indole ring protons and carbons.

¹H NMR Spectroscopy

The most diagnostic region in the ¹H NMR spectrum is the aromatic region, specifically the signals for the protons on the benzene portion of the indole (H4, H5, H6, H7).

  • For 6-Benzyloxyindole-3-carboxaldehyde (in DMSO-d₆): The substitution at C6 simplifies the surrounding spin systems.

    • H7: Appears as a doublet downfield (around 7.96 ppm) due to ortho-coupling with H5.[5]

    • H5: Appears as a doublet of doublets (around 6.95 ppm), being coupled to both H7 and H4.[5]

    • H4: Often appears as a singlet or a narrow doublet (around 7.08 ppm), as its coupling to H5 can be small.[5] This proton is key for identification.

  • For 5-Benzyloxyindole-3-carboxaldehyde: The benzyloxy group at C5 significantly shields the adjacent C4 and C6 protons.

    • H4: This proton is highly characteristic. It appears as a doublet of doublets and is typically found further upfield compared to the H4 in the 6-isomer due to the electronic influence of the adjacent oxygen.

    • H6 & H7: These protons will form a distinct ABX or related spin system, with chemical shifts and coupling constants that differ from the pattern seen in the 6-isomer.

¹³C NMR Spectroscopy

The carbon signals also provide clear differentiation. The most direct impact is on the carbon atom bearing the benzyloxy group (ipso-carbon) and the adjacent carbons (ortho-carbons).

  • For 6-Benzyloxyindole-3-carboxaldehyde (in DMSO-d₆):

    • C6: The ipso-carbon appears significantly downfield (around 155.7 ppm) due to the direct attachment of the electronegative oxygen atom.[5]

    • C5 & C7: The ortho-carbons (C5 is not directly observed in the provided data, but C7 is part of the pyrrole fusion) will have their chemical shifts influenced by the substituent.

  • For 5-Benzyloxyindole-3-carboxaldehyde:

    • C5: This carbon will be found significantly downfield (expected ~154-156 ppm).

    • C4 & C6: The chemical shifts of these ortho-carbons will be different from their counterparts in the 6-isomer, providing a secondary confirmation of the substitution pattern.

Caption: Key NMR signatures for differentiating the 5- and 6-benzyloxy isomers.

Reactivity and Strategic Applications in Medicinal Chemistry

The choice between a 5- or 6-substituted indole is a strategic one in drug design. The position of the benzyloxy group dictates not only the vector for further functionalization but also influences the overall electronic character of the indole ring, which can affect reactivity and interactions with biological targets.

  • Vectorial Diversity: The most apparent difference is the location of the substituent. If a drug design hypothesis requires a substituent pointing from the 5-position to interact with a specific pocket in a receptor, the 5-isomer is the only choice. Conversely, the 6-isomer directs synthetic modifications to a different region of space.

  • Electronic Modulation: The oxygen of the benzyloxy group is an electron-donating group through resonance. Its position influences the nucleophilicity of the indole ring.

    • In the 5-benzyloxy isomer , the electron-donating effect strongly activates the C4 and C6 positions towards electrophilic substitution, should the C3 position be blocked. It also influences the pKa of the indole N-H.

    • In the 6-benzyloxy isomer , the effect is relayed differently, primarily activating the C5 and C7 positions.

  • Applications as Bioactive Scaffolds:

    • 6-Benzyloxyindole-3-carboxaldehyde has been explicitly identified as a precursor for creating substituted naphthylene leukotriene B4 (LTB4) antagonists, which possess potential as anti-inflammatory agents.[6]

    • Both isomers are valuable starting points for compounds targeting a wide array of biological systems. Indole derivatives are known to act as ligands for serotonin receptors, benzodiazepine receptors, and are used to develop anti-cancer, anti-bacterial, and anti-HIV agents.[13][14] The specific substitution pattern is a key determinant of target selectivity and potency.

Conclusion

5-Benzyloxyindole-3-carboxaldehyde and 6-benzyloxyindole-3-carboxaldehyde are not interchangeable building blocks. They are distinct regioisomers with unique physicochemical properties, characteristic spectroscopic signatures, and divergent synthetic potential. The choice between them is a critical design decision in medicinal chemistry, driven by the specific structural requirements of the target molecule. A thorough understanding of their synthesis via the Vilsmeier-Haack reaction and, most importantly, their definitive differentiation by NMR spectroscopy, empowers the drug development professional to proceed with confidence. By leveraging the subtle yet powerful differences imparted by the placement of the benzyloxy substituent, researchers can precisely navigate chemical space to craft novel therapeutics with enhanced potency and selectivity.

References

  • Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Available at: [Link][15]

  • Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. Available at: [Link][16]

  • National Institute of Justice. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Available at: [Link][17]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link][12]

  • Ali, A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link][13]

  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link][9]

  • Ali, A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science. Available at: [Link][1]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. Available at: [Link][18]

  • ResearchGate. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available at: [Link][19]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link][10]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Available at: [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI. Available at: [Link][14]

  • Pharmacompass. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. Available at: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available at: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

  • Hussain, A., et al. (2022). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC. Available at: [Link][20]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

  • MDPI. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Available at: [Link][21]

  • Royal Society of Chemistry. (2020). Optical properties of 3-substituted indoles. RSC Publishing. Available at: [Link]

  • Joseph-Nathan, P., et al. (n.d.). NMR STUDIES OF INDOLE. Heterocycles. Available at: [Link][22]

  • SpectraBase. (n.d.). Indole-3-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

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Technical Profile: 1-Methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde (also known as 1-methyl-6-benzyloxyindole-3-carboxaldehyde) is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting inflammation and viral replication. Structurally, it consists of an indole core functionalized with an aldehyde at the C3 position, a methyl group at the N1 position, and a benzyloxy ether at the C6 position.

This compound serves as a critical scaffold in the development of Leukotriene B4 (LTB4) antagonists , which are therapeutic targets for inflammatory diseases like asthma and rheumatoid arthritis. Its C3-aldehyde moiety acts as a versatile "chemical handle," allowing for rapid diversification via Knoevenagel condensations, reductive aminations, and Schiff base formation.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 1-Methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde
Common Synonyms 1-Methyl-6-benzyloxyindole-3-carboxaldehyde; 6-Benzyloxy-1-methyl-3-formylindole
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
CAS Number Note: Specific CAS may vary by catalog; analogues include 19012-03-4 (1-Me-3-CHO) and 70555-46-3 (6-OMe-3-CHO).[1][2]
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water
Structural Significance[5]
  • C3-Aldehyde: The most reactive site for chain extension. It is electronically activated by the indole nitrogen lone pair.

  • N1-Methyl Group: Blocks the acidic N-H site, preventing side reactions during base-catalyzed transformations and improving lipophilicity.

  • C6-Benzyloxy Group: Provides a hydrophobic "tail" often required for binding to hydrophobic pockets in enzyme active sites (e.g., LTB4 receptors). It can be deprotected (hydrogenolysis) to yield a C6-phenol for further functionalization.

Synthetic Pathways & Mechanism[6]

The synthesis of this compound typically follows a convergent route starting from 6-hydroxyindole or 6-benzyloxyindole. The most robust method involves N-methylation followed by Vilsmeier-Haack formylation .

Pathway Diagram (Graphviz)

SynthesisPathway Start 6-Hydroxyindole Inter1 6-Benzyloxyindole Start->Inter1 Inter2 1-Methyl-6-benzyloxyindole Inter1->Inter2 Product 1-Methyl-6-(phenylmethoxy)- 1H-indole-3-carbaldehyde Inter2->Product R1 BnBr, K2CO3 Acetone, Reflux R2 MeI, NaH DMF, 0°C R3 POCl3, DMF (Vilsmeier-Haack)

Caption: Stepwise synthesis from 6-hydroxyindole. The Vilsmeier-Haack reaction is the final, regioselective step introducing the aldehyde at C3.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The formylation at C3 is driven by the electron-rich nature of the indole ring.

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Electrophilic Attack: The indole C3 position (highly nucleophilic due to resonance from N1) attacks the chloroiminium ion.

  • Intermediate: An iminium salt intermediate is formed.

  • Hydrolysis: Upon aqueous workup (often with basic buffer), the iminium salt hydrolyzes to release the aldehyde and regenerate the amine (dimethylamine).

Critical Note: The N-methyl group must be installed before formylation if strict regiocontrol is desired, although Vilsmeier on N-H indoles is also possible. Methylating first prevents competitive N-formylation or side reactions at the nitrogen.

Experimental Protocol: Vilsmeier-Haack Formylation[5][6]

Objective: Synthesis of 1-methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde from 1-methyl-6-(phenylmethoxy)-1H-indole.

Reagents & Equipment[5][6][8]
  • Substrate: 1-Methyl-6-(phenylmethoxy)-1H-indole (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Solvent: Anhydrous DMF (5–10 volumes)

  • Quench: Saturated NaHCO₃ or Sodium Acetate solution

  • Atmosphere: Argon or Nitrogen (inert atmosphere essential for POCl₃ stability)

Step-by-Step Methodology
  • Reagent Preparation (In Situ):

    • Charge a flame-dried round-bottom flask with anhydrous DMF. Cool to 0°C in an ice bath.

    • Add POCl₃ dropwise via syringe over 15–20 minutes. Caution: Exothermic reaction.

    • Stir at 0°C for 30 minutes to ensure formation of the Vilsmeier complex (solution may turn pale yellow/orange).

  • Substrate Addition:

    • Dissolve the indole substrate in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.[3]

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

  • Heating (Optional but recommended for sterically hindered substrates):

    • If conversion is slow, heat the reaction to 40–60°C for 1 hour. Note: Higher temperatures may degrade the benzyloxy group if acidic byproducts accumulate.

  • Workup & Hydrolysis:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Neutralize carefully with saturated NaHCO₃ or 2M NaOH until pH ~8–9. Vigorous stirring is required to hydrolyze the iminium intermediate.

    • A precipitate often forms. Stir for 1 hour to ensure complete hydrolysis.

  • Isolation:

    • Solid Product: Filter the precipitate, wash with water, and dry under vacuum.

    • Oily Product: Extract with Ethyl Acetate (3x).[4] Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water or Column Chromatography (SiO₂, Gradient 0

      
       40% EtOAc in Hexanes).
      

Pharmacological Relevance & Applications

Leukotriene B4 (LTB4) Antagonists

This specific aldehyde is a documented intermediate in the synthesis of non-peptide LTB4 antagonists. The aldehyde group allows for the attachment of acidic pharmacophores (e.g., via Wittig reaction) that mimic the carboxylate head of Leukotriene B4, while the benzyloxy-indole core mimics the lipophilic tail, blocking the receptor.

Antiviral & Anticancer Scaffolds

Indole-3-carbaldehydes are "privileged structures" in medicinal chemistry.

  • Schiff Bases: Reaction with hydrazides or amines yields hydrazones/imines with reported activity against HIV-1 and certain cancer cell lines.

  • Chalcones: Claisen-Schmidt condensation with acetophenones yields indole-chalcones, known for tubulin polymerization inhibition.

Biological Assay Workflow (Graphviz)

BioAssay Compound 1-Methyl-6-(phenylmethoxy)- 1H-indole-3-carbaldehyde Deriv Chemical Diversification (e.g., Schiff Base, Wittig) Compound->Deriv Screen Primary Screening (Enzyme Inhibition / Receptor Binding) Deriv->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Active Opt Lead Optimization (SAR Studies) Hit->Opt

Caption: Standard workflow for utilizing the aldehyde intermediate in drug discovery campaigns.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[6][4][5] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Indole Formylation Protocols: James, P. N., & Snyder, H. R. (1963). Indole-3-aldehyde.[7][8][2][9][10][11][12][13] Organic Syntheses, Coll.[4][5] Vol. 4, p.539. Link

  • LTB4 Antagonist Synthesis: Dillard, R. D., et al. (1991). Indole inhibitors of human nonpancreatic secretory phospholipase A2. 2. Indole-3-acetamides. Journal of Medicinal Chemistry, 39(26), 5119-5136. (Contextual reference for indole-based inflammation targets). Link

  • Mechanochemical Synthesis: Aakeroy, C. B., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3358. Link

Sources

Methodological & Application

Application Note: Protocol for N-methylation of 6-benzyloxyindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This technical guide details the protocol for the


-methylation of 6-benzyloxyindole-3-carboxaldehyde , a critical intermediate in the synthesis of serotonin (5-HT) receptor antagonists and melatonin analogues.
Chemical Strategy and Mechanistic Insight

The substrate presents a push-pull electronic system that dictates the reaction conditions:

  • Electron Withdrawing Group (EWG) at C3: The aldehyde (-CHO) at position 3 withdraws electron density via conjugation, increasing the acidity of the

    
    -proton (
    
    
    
    in DMSO) compared to unsubstituted indole (
    
    
    ). This facilitates deprotonation.
  • Electron Donating Group (EDG) at C6: The benzyloxy group (-OBn) donates electron density, enhancing the nucleophilicity of the resulting indolyl anion.

The Challenge: While the C3-aldehyde blocks C-alkylation at the most reactive carbon center, it also stabilizes the anion, potentially reducing reaction rates with weak electrophiles. Therefore, this protocol offers two distinct methodologies:

  • Method A (Standard): Sodium Hydride (NaH) / Methyl Iodide (MeI). High reactivity, low temperature, best for gram-scale R&D.

  • Method B (Green/Scale-Up): Potassium Carbonate (

    
    ) / Dimethyl Carbonate (DMC).[1] High temperature, avoids carcinogens (MeI), best for process scale-up.
    

Pre-Reaction Data & Safety

Substrate Properties
PropertyValue
Compound 6-benzyloxyindole-3-carboxaldehyde
CAS No. 6953-22-6 (Generic Ref)
Mol.[2][3] Weight 251.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO; Sparingly soluble in DCM, Acetone
Reagent Safety Matrix
ReagentHazard ClassCritical Handling Note
Methyl Iodide (MeI) Carcinogen, VolatileUse only in a fume hood. Destroys DNA.
Sodium Hydride (NaH) Pyrophoric, Water-reactiveFire Hazard. Keep anhydrous. Quench excess carefully.
Dimethylformamide (DMF) Reprotoxic, HepatotoxicReadily absorbed through skin. Double glove.
Dimethyl Carbonate (DMC) FlammableGreen alternative to MeI; much lower toxicity.

Experimental Protocols

Method A: Kinetic Control (NaH / MeI)

Recommended for high yield on small-to-medium scale (100 mg – 10 g).

Reagents:
  • Substrate: 1.0 equiv

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 equiv

  • Methyl Iodide (MeI): 1.5 equiv

  • Solvent: Anhydrous DMF (10 mL per gram of substrate)

Step-by-Step Procedure:
  • System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Flush with

    
    .
    
  • Solvation: Dissolve 6-benzyloxyindole-3-carboxaldehyde (1.0 eq) in anhydrous DMF.

    • Note: If the substrate contains residual water, the stoichiometry of NaH will be compromised.

  • Deprotonation (The Critical Step):

    • Cool the solution to 0°C (Ice/Water bath).

    • Add NaH (1.2 eq) portion-wise over 5 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) bubbles. Solution often turns yellow/orange due to anion formation.
      
    • Hold: Stir at 0°C for 30 minutes until bubbling ceases. Failure to wait ensures incomplete deprotonation.

  • Alkylation:

    • Add Methyl Iodide (1.5 eq) dropwise via syringe.

    • Remove ice bath and allow to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

  • Monitoring: Check TLC (System: 40% EtOAc in Hexanes). Product (

    
    ) is less polar than starting material (
    
    
    
    ).
  • Workup:

    • Cool back to 0°C.

    • Quench: Add saturated

      
       (aq) dropwise.[4] Caution: Exothermic.
      
    • Dilute with water (3x reaction volume).[5] The product usually precipitates.

    • Isolation: Filter the solid.[4][5][6] Wash with water and cold hexanes (to remove mineral oil).

    • Alternative: If oil forms, extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
Method B: Thermodynamic/Green Control ( / DMC)

Recommended for scale-up (>10 g) or safety-restricted labs.

Reagents:
  • Substrate: 1.0 equiv

  • Potassium Carbonate (

    
    ): 1.5 equiv (Anhydrous, granular)[1][4][6][7]
    
  • Dimethyl Carbonate (DMC): 3.0 – 5.0 equiv

  • Solvent: DMF (5 mL per gram)

  • Catalyst (Optional): DABCO (0.1 eq) can accelerate the reaction.

Step-by-Step Procedure:
  • Setup: Use a heavy-walled pressure vial or an RBF with a high-efficiency reflux condenser.

  • Combination: Combine Substrate,

    
    , and DMF.[1][4][6][7]
    
  • Reagent Addition: Add Dimethyl Carbonate (DMC) .

  • Reaction:

    • Heat to reflux (approx. 130°C) .[1][4][5][6][7]

    • Mechanism:[2][8][9][10] At this temperature, DMC acts as a methylating agent, releasing

      
       as the driving force.
      
    • Time: 4–6 hours. (Slower than Method A).

  • Workup:

    • Cool to RT.

    • Pour into ice water (10x volume).

    • Vigorous stirring usually yields a filterable solid (90%+ purity).

Visualized Workflows

Reaction Mechanism (Method A)

The following diagram illustrates the


 pathway, highlighting the role of the 3-CHO group in stabilizing the transition state.

ReactionMechanism Substrate 6-Benzyloxyindole- 3-carboxaldehyde Base NaH (Deprotonation) Substrate->Base pKa ~16 Intermediate Indolyl Anion (Nucleophile) Base->Intermediate - H2 (gas) Electrophile Me-I (Electrophile) Intermediate->Electrophile SN2 Attack Product 1-Methyl-6-benzyloxy- indole-3-carboxaldehyde Electrophile->Product - NaI

Caption: Step-wise transformation from neutral indole to N-methylated product via anionic intermediate.

Experimental Workflow (Method A)

Critical Control Points (CCPs) are highlighted in red.

Workflow Start Start: Dry DMF + Substrate Cool Cool to 0°C Start->Cool AddBase Add NaH (1.2 eq) Cool->AddBase Wait CCP: Wait for H2 evolution to stop (30 mins) AddBase->Wait AddMeI Add MeI (1.5 eq) Wait->AddMeI Warm Warm to RT (2-4 hrs) AddMeI->Warm Quench Quench: Sat. NH4Cl Warm->Quench Isolate Precipitation/Filtration Quench->Isolate

Caption: Operational workflow for NaH-mediated methylation emphasizing the critical degassing period.

Quality Control & Troubleshooting

Analytical Validation[4]
  • TLC:

    
     shift from ~0.3 to ~0.6 (40% EtOAc/Hex). The N-H spot (often streaking) disappears.
    
  • 1H NMR (DMSO-d6):

    • Disappearance: Indole N-H singlet (

      
       11.0–12.0 ppm).
      
    • Appearance: N-Methyl singlet (

      
       3.8–3.9 ppm, 3H).
      
    • Aldehyde: Singlet remains at

      
       9.8–10.0 ppm.
      
    • Benzyloxy:[8] Methylene singlet (

      
       5.1 ppm) and aromatic multiplets (7.3–7.5 ppm) remain unchanged.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Wet DMF or Old NaHDistill DMF over

; Use fresh NaH.
C-Alkylation (C2) Temperature too highKeep reaction at 0°C during addition; do not overheat.
Incomplete Reaction Steric bulk of 3-CHOIncrease reaction time; add 0.1 eq TBAI (catalyst).
Dark/Tar Product OxidationEnsure strict

atmosphere; use Method B (DMC).

References

  • Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles with Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. Link

    • Context: Establishes the "Green" Method B protocol using DMC/DABCO.
  • Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate.[1][4][5][7] US Patent 6,326,501.[6] Link

    • Context: Explicitly lists indole-3-carboxaldehyde methylation yields (85%) using carbonate bases.[1][4][6]

  • Somei, M., et al. (1981). The Chemistry of Indoles.[4][5][8] Chemical and Pharmaceutical Bulletin.

    • Context: Foundational reactivity of 3-substituted indoles.[4][8]

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.

Sources

The Strategic Utility of 6-(Benzyloxy)-1-methyl-1H-indole-3-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among the vast array of functionalized indoles, 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde emerges as a highly versatile and valuable intermediate. Its strategic importance lies in the trifecta of its structural features: a protected hydroxyl group at the 6-position, a methylated indole nitrogen, and a reactive carbaldehyde at the electron-rich 3-position. This unique combination offers a gateway to a diverse range of complex molecular architectures, making it a sought-after building block in the synthesis of novel drug candidates.

This document serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry, providing detailed application notes and robust protocols for the utilization of this compound. The following sections will delve into its physicochemical properties, a detailed synthetic protocol via the Vilsmeier-Haack reaction, and its broader applications in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step syntheses. The properties of the closely related 6-(benzyloxy)-1H-indole-3-carbaldehyde are well-documented and provide a strong baseline for the N-methylated analog.[1][2][3] The introduction of a methyl group on the indole nitrogen is expected to slightly decrease the melting point and increase solubility in non-polar organic solvents.

PropertyValue (for 6-(benzyloxy)-1H-indole-3-carbaldehyde)Reference
Molecular Formula C16H13NO2[1]
Molecular Weight 251.28 g/mol [1]
Appearance Light yellow to khaki solid[1]
Melting Point 215-216 °C[1]
Boiling Point 474.2±30.0 °C (Predicted)[1]
Storage Inert atmosphere, 2-8°C, protect from light[2][4]
Solubility Soluble in DMSO and Methanol[5][6]

Spectroscopic data is crucial for reaction monitoring and product confirmation. The 1H NMR spectrum of 6-(benzyloxy)-1H-indole-3-carbaldehyde shows characteristic peaks for the aldehyde proton (~9.87 ppm), the indole protons, and the benzylic protons (~5.15 ppm).[1] For the N-methylated target compound, an additional singlet corresponding to the N-CH3 protons would be expected around 3.7-3.9 ppm.

Synthesis via Vilsmeier-Haack Formylation: A Detailed Protocol

The introduction of a formyl group at the C3 position of indoles is most reliably achieved through the Vilsmeier-Haack reaction.[7][8][9] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF).[8][9] The electron-rich nature of the indole ring readily facilitates this transformation.[7]

The following protocol outlines the synthesis of this compound, adapted from established procedures for similar indole derivatives.[1][10][11]

Diagram of the Synthetic Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier < 10 °C POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Indole 6-(benzyloxy)-1-methyl-1H-indole Indole->Iminium Electrophilic Attack Product This compound Iminium->Product Hydrolysis Hydrolysis Aqueous Work-up (e.g., NaOH aq.) Hydrolysis->Product Filtration Filtration & Drying Product->Filtration

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

  • 6-(benzyloxy)-1-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3), freshly distilled

  • Sodium hydroxide (NaOH)

  • Crushed ice

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask in an ice bath to below 10 °C.[7] Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is an exothermic process.[8]

  • Formylation Reaction: In a separate flask, dissolve the 6-(benzyloxy)-1-methyl-1H-indole in anhydrous DMF. Once the Vilsmeier reagent has formed (typically a pale yellow to pinkish solution), slowly add the indole solution to it while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for several hours.[7][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.[7] This step hydrolyzes the intermediate iminium salt to the desired aldehyde.[9]

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is alkaline.[12] This step should be performed cautiously as it is highly exothermic. The product will often precipitate as a solid. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[7]

  • Purification: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[7] Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Applications in Pharmaceutical Research

Indole-3-carbaldehyde derivatives are crucial precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[7][13][14] The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: For the construction of carbon-carbon double bonds.

  • Condensation reactions: To form Schiff bases, chalcones, and other conjugated systems.[14]

  • Oxidation: To generate the corresponding carboxylic acid.

The presence of the benzyloxy group at the 6-position allows for late-stage deprotection to reveal a phenol, which can be a key pharmacophoric feature or a point for further functionalization. The N-methylation prevents unwanted side reactions at the indole nitrogen and can also be a crucial element for biological activity by influencing the molecule's conformation and binding affinity. This intermediate is particularly valuable in the synthesis of compounds targeting neurological disorders and as anti-inflammatory agents.[4][13][15]

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. (n.d.). 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791. Retrieved from [Link]

  • Murakami, Y., et al. (2003, August 4). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(10), 2375.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • PubChem. (n.d.). INDOL-3-CARBALDEHYDE-OXIME AND METHOD FOR THEIR PRODUCTION - Patent DE-2707268-A1. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Methyl-indole-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

  • Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved from [Link]

  • Justia Patents. (2024, May 2). William Allen Boulanger Inventions, Patents and Patent Applications. Retrieved from [Link]

  • PubChem. (n.d.). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • Links. (2025, October 15). 7-[(Benzyloxy)methyl]-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

Sources

Troubleshooting & Optimization

Technical Support Center: Solutions for 6-Benzyloxyindole Derivative Solubility in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 6-benzyloxyindole derivatives in ethanol-based solvent systems. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction to the Challenge

6-benzyloxyindole and its derivatives are a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities.[1] However, their often-hydrophobic nature, characterized by the bulky benzyloxy and indole moieties, can lead to poor solubility in common laboratory solvents like ethanol, complicating experimental reproducibility and formulation development. This guide will walk you through systematic approaches to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-benzyloxyindole derivative not dissolving well in pure ethanol?

A1: While ethanol is a more non-polar solvent compared to water, the solubility of a compound is governed by the principle of "like dissolves like." 6-benzyloxyindole derivatives, with their large aromatic and heterocyclic structures, can still exhibit significant non-polar character that may not be perfectly matched by ethanol alone. Furthermore, strong intermolecular forces in the crystalline solid form of the derivative need to be overcome by the solvent, which may not always be energetically favorable with just ethanol.

Q2: I've left my solution stirring for hours, but there's still undissolved material. What's happening?

A2: Extended stirring is good practice, but if the compound's concentration is above its thermodynamic solubility limit in ethanol, it will never fully dissolve. You have likely created a saturated solution. It is also possible that you are observing a slow dissolution rate, which can be influenced by particle size.

Q3: Can I just heat the mixture to get my compound to dissolve?

A3: Heating can increase the solubility of many compounds, but this approach should be used with caution. Upon cooling back to your experimental temperature (e.g., room temperature or 37°C), the compound may precipitate out of the now supersaturated solution. Additionally, elevated temperatures can risk the degradation of your compound.

Q4: How can I be certain that my compound is truly dissolved and not just a fine suspension?

A4: A clear, transparent solution with no visible particles is a good initial indicator. For a more definitive check, you can use the Tyndall effect: shine a laser pointer through the solution. If the beam is visible as it passes through, it suggests the presence of suspended particles in a colloidal suspension. Filtering the solution through a 0.22 µm syringe filter and re-analyzing the concentration of the filtrate can also confirm if any non-dissolved material was present.

In-Depth Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution When Adding to an Aqueous Buffer

This is a common issue when a stock solution in ethanol is diluted into an aqueous medium for biological assays. The drastic change in solvent polarity reduces the solubility of the hydrophobic compound.

The use of a water-miscible organic co-solvent can bridge the polarity gap between your ethanol stock and the final aqueous buffer.[2]

Principle of Causality: Co-solvents like dimethyl sulfoxide (DMSO) or polyethylene glycol 400 (PEG 400) can increase the solubility of non-polar compounds in aqueous solutions by reducing the overall polarity of the solvent mixture.[3][4]

Experimental Workflow for Co-Solvent Optimization

A Prepare stock solution of 6-benzyloxyindole derivative in 100% Ethanol C Add a small aliquot of the ethanol stock to each co-solvent buffer to achieve the final desired concentration A->C B Prepare a series of aqueous buffers with varying percentages of a co-solvent (e.g., DMSO, PEG 400) B->C D Observe for precipitation immediately and after a set incubation period (e.g., 1-2 hours) C->D E Identify the minimum co-solvent concentration that maintains solubility D->E F Validate that the final co-solvent concentration is compatible with your experimental system (e.g., cell viability assay) E->F

Caption: Workflow for optimizing a co-solvent system.

Issue 2: Inconsistent Results Due to Suspected Partial Dissolution

If you are observing high variability in your experimental data, it may be due to incomplete or inconsistent dissolution of your compound.

For 6-benzyloxyindole derivatives that have acidic or basic functional groups, altering the pH of the solution can dramatically increase solubility.

Principle of Causality: Ionized forms of compounds are generally more soluble in polar solvents than their neutral counterparts.[5] By adjusting the pH to be approximately 2 units above the pKa for an acidic group or 2 units below the pKa for a basic group, you can ensure that the majority of the compound is in its more soluble, ionized form.

  • Understanding the pKa of the Indole N-H: The N-H proton of the indole ring is very weakly acidic, with a pKa of about 17 in water.[6] This means that a very strong base is required for its deprotonation, which is often not feasible in standard experimental setups. Therefore, pH adjustment strategies should focus on other ionizable groups within the derivative.

  • Estimating the Effect of the Benzyloxy Group: The benzyloxy group at the 6-position is weakly electron-donating by resonance and weakly electron-withdrawing by induction. These competing effects are unlikely to significantly alter the pKa of the indole N-H to a degree that makes it readily ionizable with common bases.

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Sample Addition: Add an excess amount of your 6-benzyloxyindole derivative to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature for 24-48 hours to reach equilibrium. The "shake-flask method" is a reliable way to determine thermodynamic solubility.[7][8]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[9][10]

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Surfactants can increase the apparent solubility of hydrophobic compounds in aqueous and mixed-solvent systems.

Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their overall concentration in the bulk solution.[1][11]

Commonly Used Surfactants in Pharmaceutical Formulations:

Surfactant TypeExamplesTypical Concentration Range
Non-ionicPolysorbate 80 (Tween® 80), Cremophor® EL0.1% - 2% (v/v)
AnionicSodium Dodecyl Sulfate (SDS)0.1% - 1% (w/v)

Considerations:

  • The choice and concentration of surfactant should be carefully considered, as they can interfere with biological assays or cause cell toxicity.[11]

  • It is crucial to determine the CMC of the surfactant in your specific solvent system to ensure you are working at a concentration that will form micelles.

Experimental Workflow for Surfactant-Based Solubilization

Start Select a biocompatible surfactant (e.g., Tween® 80) Prep Prepare a series of ethanol solutions with increasing surfactant concentrations (both below and above the known CMC) Start->Prep Add Add an excess amount of the 6-benzyloxyindole derivative to each solution Prep->Add Equilibrate Equilibrate using the shake-flask method (24-48 hours) Add->Equilibrate Analyze Filter and quantify the dissolved compound via HPLC Equilibrate->Analyze Plot Plot solubility vs. surfactant concentration to identify the optimal concentration Analyze->Plot

Caption: Workflow for optimizing surfactant-based solubilization.

Detailed Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility in Ethanol using the Shake-Flask Method

This protocol determines the equilibrium solubility of your 6-benzyloxyindole derivative in ethanol.

Materials:

  • Your 6-benzyloxyindole derivative (solid)

  • Anhydrous ethanol

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with ethanol)

  • Calibrated analytical balance

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the 6-benzyloxyindole derivative to a glass vial containing a known volume of ethanol (e.g., 5 mL). "Excess" means that there should be visible undissolved solid at the end of the experiment.

  • Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for 24 to 48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a moderate speed to further pellet the undissolved material.

  • Sample Collection: Carefully withdraw a sample of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with ethanol to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV method.[9][10]

  • Calculation: Calculate the solubility of your compound in ethanol, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: HPLC Method for Quantification of a 6-Benzyloxyindole Derivative

This is a general reverse-phase HPLC method that can be adapted for many indole derivatives.

Instrumentation and Conditions:

  • HPLC System: With a binary or quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting point could be 60:40 acetonitrile:water, adjusted based on the retention time of your specific derivative.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: Indole derivatives typically have strong UV absorbance around 280 nm.[10] This should be confirmed by running a UV scan of your compound.

  • Injection Volume: 10 µL.[10]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of your 6-benzyloxyindole derivative in ethanol at known concentrations to create a calibration curve.

  • Sample Preparation: Prepare your samples from the solubility study as described in Protocol 1.

  • Analysis: Inject the standards and samples onto the HPLC system after the column has been equilibrated with the mobile phase.

  • Data Processing: Integrate the peak area of your compound in both the standards and samples. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the equation of the line from the calibration curve to determine the concentration of your unknown samples.

References

  • Indole. (n.d.). Retrieved from a general chemistry resource.[6]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from a chemistry educational resource.

  • INDOLE - Ataman Kimya. (n.d.). Retrieved from a chemical supplier website.[12]

  • Indole - Wikipedia. (n.d.). Retrieved from Wikipedia.[13]

  • Indole: Properties, Reactions, Production And Uses - Chemcess. (2025, August 17). Retrieved from Chemcess.[14]

  • Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem. (n.d.). Retrieved from Benchchem.[2]

  • Technical Support Center: Troubleshooting [Compound Name] Solubility Issues - Benchchem. (n.d.). Retrieved from Benchchem.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from an educational resource.[2]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from an educational resource.

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from an educational resource.[15]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved from Pharmaceutical Sciences.[16]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. (n.d.). Retrieved from PubMed Central.[9]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). Retrieved from ResearchGate.[7]

  • (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - ResearchGate. (n.d.). Retrieved from ResearchGate.[17]

  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate - Benchchem. (n.d.). Retrieved from Benchchem.[10]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from Lund University Publications.[8]

  • How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.). Retrieved from Organic Chemistry Tutor.[18]

  • Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF - Scribd. (n.d.). Retrieved from Scribd.[11]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. (2023, February 3). Retrieved from MDPI.[19]

  • Substituents affect the pKa. (2025, May 6). Retrieved from an online chemistry resource.[20]

  • Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights - PubMed. (2024, April 5). Retrieved from PubMed.[5]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from Wikipedia.[3]

  • 20.4 Substituent Effects on Acidity - Chemistry LibreTexts. (2024, August 8). Retrieved from Chemistry LibreTexts.[21]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. (2022, March 17). Retrieved from Chemical Engineering Transactions.[22]

  • The Effect of Substituents on pKa | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from Lumen Learning.[23]

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - RSC Publishing. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Retrieved from MDPI.[1]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Retrieved from JOCPR.[11]

  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26). Retrieved from Pharma Excipients.[4]

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Technical Support Center: Recrystallization of 6-(Benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers in obtaining high-purity crystalline material. The guidance herein is based on established principles of organic chemistry and data extrapolated from structurally similar indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the solid compound. Recrystallization is a technique that leverages differences in solubility to separate the desired compound from impurities. In a typical synthesis, side-products or unreacted starting materials can be trapped in the crude product. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).

Q2: How do I select a suitable recrystallization solvent for this specific molecule?

Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent for this compound should exhibit the following characteristics:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or in an ice bath.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Our target molecule possesses a polar indole-3-carbaldehyde core, but the N-methyl and 6-benzyloxy groups add significant non-polar character. This dual nature suggests that moderately polar solvents are excellent starting points. Based on data for the parent indole-3-carbaldehyde, which is soluble in polar organic solvents like methanol and ethanol[1][2][3], these are strong candidates.

Q3: Can I use a mixed-solvent system? If so, why?

Yes, a mixed-solvent system (solvent pair) is an excellent strategy when no single solvent meets all the criteria. This is particularly useful for compounds like ours. You would choose a pair of miscible solvents where the target compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).

For this compound, a common and effective approach would be using an ethanol/water or methanol/water system.[4] The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent). Then, hot water (the "bad" solvent) is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique allows for fine-tuning the polarity of the solvent system to achieve optimal crystallization.

Solvent Selection Guide

The following table summarizes potential solvents and their expected utility for recrystallizing this compound. This is a predictive guide; small-scale trials are always recommended.

Solvent/SystemBoiling Point (°C)PolarityExpected Solubility Profile for C₁₇H₁₅NO₂Rationale & Comments
Ethanol 78PolarGood Candidate: High solubility when hot, moderate to low when cold.The parent indole-3-aldehyde is successfully recrystallized from ethanol.[5] A good starting point for single-solvent trials.
Methanol 65PolarGood Candidate: High solubility when hot, potentially higher solubility when cold compared to ethanol, which may reduce yield.Often used for aromatic compounds.[4] 6-Benzyloxy-2-nitrotoluene, a related precursor, is recrystallized from methanol.[6]
Ethyl Acetate 77MediumPromising Candidate: Good dissolving power for moderately polar compounds.Often paired with a non-polar solvent like hexane for effective recrystallization.
Isopropanol 82PolarGood Candidate: Similar properties to ethanol but slightly less polar. May offer a better solubility differential.
Toluene 111Non-polarPoor Single Solvent: Likely to have high solubility even when cold.The parent indole-3-carbaldehyde has limited solubility in toluene, but the added non-polar groups on our target may increase solubility.[1] Better used as the "good" solvent in a pair with hexane.
Ethanol/Water VariableTunableExcellent Candidate: Allows for precise control over solubility.Dissolve in hot ethanol, add hot water until cloudy, re-clarify with ethanol, then cool. A versatile and highly recommended system.[4]
Ethyl Acetate/Hexane VariableTunableExcellent Candidate: A common pair for compounds of intermediate polarity.Dissolve in hot ethyl acetate, add hexane until cloudy, re-clarify with ethyl acetate, then cool.

Troubleshooting Guide

Even with the right solvent, issues can arise. This guide addresses the most common problems encountered during recrystallization.

Issue 1: The compound "oils out" instead of forming crystals.
  • Cause: This happens when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid. It can also be caused by cooling the solution too quickly.

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or a towel to slow the rate of cooling.

    • If using a solvent pair, you may have added too much of the "bad" solvent. Add more of the "good" solvent to ensure the compound remains dissolved at a higher temperature.

Issue 2: No crystals form, even after cooling in an ice bath.
  • Cause: This indicates that the solution is not sufficiently supersaturated. Either too much solvent was added, or the compound is simply too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cold solution. This "seed" provides a template for further crystallization.

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or air. Be careful not to evaporate too much. Cool the solution again and see if crystals form.

    • Re-evaluate Solvent: If the above methods fail, your compound is likely too soluble. A different solvent or solvent pair with a "worse" (less-solubilizing) component is needed.

Issue 3: Crystal formation is very rapid, resulting in a fine powder or poor purity.
  • Cause: The solution was cooled too quickly. Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.

  • Solution:

    • Re-heat the solution to redissolve the solid.

    • Ensure you have used the minimum amount of hot solvent required for dissolution. If needed, add a small amount more to ensure everything is dissolved at boiling.

    • Allow the solution to cool slowly and undisturbed on the benchtop to room temperature before moving it to an ice bath for final precipitation.[4] Slow cooling is essential for forming large, pure crystals.

Issue 4: The recovery yield is very low.
  • Cause: This can be due to several factors: using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Always use the minimum amount of boiling solvent necessary to fully dissolve the solid.[4]

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by evaporating some of the solvent from the filtrate and re-cooling.

    • Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation before filtration.

Visual Troubleshooting Workflow

This diagram outlines a logical flow for addressing common recrystallization problems.

Recrystallization_Troubleshooting Start Begin Recrystallization: Dissolve crude solid in minimum hot solvent Cool Cool Solution Slowly Start->Cool Problem What is the result? Cool->Problem OiledOut Problem: Compound 'Oiled Out' Problem->OiledOut Liquid Layer Forms NoCrystals Problem: No Crystals Formed Problem->NoCrystals Clear Solution Remains GoodCrystals Success: Pure Crystals Formed Problem->GoodCrystals Solid Precipitates Sol_OiledOut Solution: 1. Re-heat to dissolve oil. 2. Add more hot solvent (5-10%). 3. Cool very slowly. OiledOut->Sol_OiledOut Sol_NoCrystals Solution: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. NoCrystals->Sol_NoCrystals Filter Filter, Wash with Cold Solvent, & Dry GoodCrystals->Filter Sol_OiledOut->Cool Retry Cooling Sol_NoCrystals->Cool Attempt to Induce Crystallization

Caption: A decision-tree diagram for troubleshooting common recrystallization issues.

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol provides a step-by-step methodology for purifying this compound using a mixed-solvent system.

  • Preparation:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • In a separate beaker, bring a volume of ethanol to a gentle boil on a hot plate. In another beaker, do the same for deionized water. Never use a Bunsen burner.

  • Dissolution:

    • Using a Pasteur pipette or graduated cylinder, add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid. Swirl the flask on the hot plate to aid dissolution.

    • Once the solid is fully dissolved, you should have a clear solution. If there are insoluble impurities, perform a hot filtration at this stage.

  • Saturation:

    • Continue heating the ethanol solution. Using a clean pipette, add the hot deionized water dropwise while swirling the flask.

    • Continue adding water until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Clarification & Cooling:

    • Add a few drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. You should observe crystal formation during this time.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of precipitated crystals.

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same proportion) to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter under vacuum. Transfer the dried crystals to a watch glass to air dry completely or place them in a vacuum oven at a low temperature.

References

  • Nagaraja Naik, et al.
  • University of Toronto. RECRYSTALLISATION. Organic Laboratory Techniques. Available at: [Link]

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

  • Google Patents. RU2760000C1 - Method for producing indole-3-carbinol.
  • National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Solubility of Things. Indole-3-carboxaldehyde - Solubility of Things. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Reddit. r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available at: [Link]

  • Organic Syntheses. indole-3-aldehyde. Available at: [Link]

  • Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PrepChem.com. Synthesis of 6-Methyl-indole-3-carboxaldehyde. Available at: [Link]

  • Organic Syntheses. 4-benzyloxyindole. Available at: [Link]

  • An-Najah National University. organic compounds. Available at: [Link]

  • National Center for Biotechnology Information. 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers (CSO), and Lab Managers.

Executive Summary: Immediate Action Directive

Compound Identity: this compound (CAS: 92855-64-6) Waste Classification: Non-RCRA Listed / Characteristic Hazardous Waste (Irritant). Disposal Method: High-temperature incineration via approved chemical waste contractor. Critical Restriction: Strictly Prohibited from sanitary sewer disposal (sink) or municipal trash.

This guide defines the standard operating procedure (SOP) for the containment and disposal of this specific indole derivative. As a Senior Application Scientist, I emphasize that while this compound is not P-listed (acutely toxic) or U-listed (toxic) under US EPA RCRA regulations, its chemical structure (aromatic aldehyde) dictates specific segregation protocols to prevent downstream reactivity in waste streams.

Chemical Profile & Waste Characterization

To ensure safe handling, you must understand the physicochemical properties driving the disposal logic.

PropertyDataOperational Implication
Physical State Solid (Yellow/Tan Powder)Dust generation is the primary exposure vector during transfer.
Solubility Insoluble in water; Soluble in DMSO, DMF, ChloroformDo not attempt aqueous dilution. Must be treated as organic solvent waste.
Reactivity Aldehyde group (C-3 position)Susceptible to oxidation; incompatible with strong oxidizers and primary amines in waste carboys.
Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
Storage 2-8°C, Inert AtmosphereDegraded material (oxidized to carboxylic acid) is acidic but follows the same disposal route.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Substance

Applicability: Expired reagents, surplus synthesis product, or spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential slow oxidation of the aldehyde.

  • Transfer: Perform all transfers inside a certified chemical fume hood to mitigate inhalation of dust (H335).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write "this compound" (Do not use abbreviations/acronyms).

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (due to general indole bioactivity).

  • Segregation: Store in the "Solid Organic Waste" bin. Keep physically separate from "Oxidizer Solid Waste" to prevent exothermic reactions.

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in DMSO, DMF, DCM, or Ethyl Acetate.

  • Solvent Identification: Determine the primary solvent carrier.

    • Halogenated: (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated: (e.g., DMSO, DMF, Ethyl Acetate, Methanol).

  • Segregation Rule:

    • If dissolved in DCM/Chloroform , dispose in the Halogenated Waste Carboy .

    • If dissolved in DMF/DMSO , dispose in the Non-Halogenated Waste Carboy .

  • The "Aldehyde Risk" (Scientific Integrity):

    • Why: Aldehydes can react with amines (common in waste streams) to form imines/Schiff bases, releasing water and heat.

    • Action: Ensure the waste carboy does not contain concentrated nitric acid or bulk primary amines. If the waste stream is complex, segregate this mixture into a separate "High Hazard" bottle to prevent polymerization or unexpected exotherms.

Protocol C: Contaminated Debris

Applicability: Weigh boats, pipettes, gloves, and paper towels.

  • Gross Contamination: If items are heavily caked with the solid, place them in a sealed Ziploc bag before placing them in the dry waste bin.

  • Trace Contamination: Standard "Chemically Contaminated Debris" or "Dry Lab Waste" bins are acceptable.

  • Sharps: If introduced via syringe (solution), dispose of the needle in a Puncture-Proof Sharps Container labeled "Chemical Contamination."

Visual Workflow: Decision Logic

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance and safety.

DisposalFlow Start Waste Generated: 6-(benzyloxy)-1-methyl- 1H-indole-3-carbaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath ContainerSolid Place in HDPE/Glass Jar (Wide Mouth) SolidPath->ContainerSolid SolventCheck Primary Solvent? LiquidPath->SolventCheck Bagging Double Bag (Clear Plastic) DebrisPath->Bagging LabelSolid Label: 'Solid Organic Waste' Check: Irritant ContainerSolid->LabelSolid EHS EHS / Contractor Pickup (Incineration) LabelSolid->EHS Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMSO, DMF, MeOH) SolventCheck->NonHalo No Halogens CarboyHalo Red Can / Halogenated Carboy Halo->CarboyHalo CarboyNonHalo Clear Can / Organic Carboy NonHalo->CarboyNonHalo CarboyHalo->EHS CarboyNonHalo->EHS DryBin Dry Chemical Waste Bin Bagging->DryBin DryBin->EHS

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Emergency Procedures (Spill Response)

In the event of a spill, autonomy and speed are critical. Follow this self-validating response protocol:

  • Isolate: Demarcate the area. If the spill is >50g or outside a fume hood, evacuate the immediate lab bay.

  • PPE Upgrade: Don double nitrile gloves and N95/P100 respirator if dust is airborne.

  • Neutralization (Not Chemical): Do not attempt to chemically neutralize. This is a physical cleanup.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to suppress dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup. Do not dry sweep.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or polypropylene pads). Do not use paper towels for large solvent spills (fire hazard).

  • Disposal: Collect all cleanup materials into a heavy-duty plastic bag, seal, label as "Hazardous Waste - Spill Debris," and request immediate pickup.

References
  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Indole-3-carboxaldehyde derivatives.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate commonly used in the synthesis of bioactive pharmaceuticals (e.g., antiviral or anticancer agents).[1][2] While specific toxicological data for this exact derivative may be limited, its structural analogs (indole-3-carbaldehydes) are established irritants and potential sensitizers.[1]

Immediate Safety Directive: Treat this substance as a High-Potency Irritant (Band 3) .[1][2] The primary risks are respiratory sensitization via dust inhalation and contact dermatitis .[1][2] All solid-phase handling must occur within a certified chemical fume hood.[1][2]

Hazard Assessment & Mechanistic Logic

To prescribe the correct PPE, we must understand the "Why" behind the hazard.[1] This protocol relies on the Precautionary Principle , extrapolating risks from the functional groups present.[1][2]

Functional GroupHazard MechanismSafety Implication
Indole Core Biologically active scaffold; often interacts with protein receptors.[1][2]Treat as a potential systemic toxicant; prevent all skin absorption.[1][2]
C3-Aldehyde Electrophilic reactivity; capable of forming Schiff bases with biological amines (proteins/DNA).[1][2]High risk of skin sensitization and mucous membrane irritation (Eyes/Lungs).[1][2]
Benzyloxy Group Increases lipophilicity (fat solubility).[1][2]Enhances the molecule's ability to penetrate the dermal barrier (skin).[1][2]
Physical State Fine crystalline solid/powder.[1][2]High potential for electrostatic dust generation during weighing.[1][2]

Critical Warning: As a substance with incomplete toxicological characterization, you must assume it causes H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) until proven otherwise [1, 2].[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Do not deviate without a documented Risk Assessment.[1][2]

A. Respiratory Protection[1][2][3][4][5][6][7][8][9]
  • Standard Operation (In Fume Hood): No respirator required if sash is at proper working height (18 inches) and face velocity is 80-100 fpm.[1][2]

  • Outside Fume Hood (Spill/Maintenance): N95 or P100 Particulate Respirator .

    • Logic: The aldehyde moiety is a respiratory irritant.[1][2][3] Dust particles from this static-prone solid can remain airborne longer than expected.[1][2]

B. Hand Protection (The "Double-Glove" Protocol)[1][2]
  • Inner Glove: 4 mil Nitrile (Disposable).[1][2]

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).[1][2]

  • Technique: Inspect for pinholes. Change outer gloves immediately upon splash contact.[1][2]

    • Logic: Indole derivatives are often dissolved in aggressive organic solvents (DCM, DMF, DMSO).[1][2] While nitrile protects against the solid, the solvent acts as a vehicle to carry the chemical through the glove material.[1][2] Double gloving increases breakthrough time [3].[1][2]

C. Eye & Body Protection[9][11][12][13]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for powders that can drift behind lenses.[1][2]

  • Body: Flame-resistant lab coat (buttoned to collar) + Closed-toe leather/composite shoes.[1][2]

  • Supplemental: Tyvek® sleeves are recommended during weighing to bridge the gap between glove and lab coat.[1][2]

Operational Workflow: Safe Weighing & Solubilization

The moment of highest risk is the transition from the stock container to the reaction vessel.[2]

Step-by-Step Protocol
  • Preparation:

    • Place an Ionizing Bar or Anti-static Gun inside the fume hood.[1][2] Indole aldehydes are prone to static charge, causing "fly-away" powder.[1][2]

    • Line the work surface with an absorbent, plastic-backed mat.[1][2]

  • Weighing (Solid Phase):

    • Do not insert a spatula directly into the bulk bottle if it can be avoided.

    • Tap the bulk bottle gently to loosen the solid.[1][2]

    • Transfer the required amount into a tared weighing boat or vial using a clean, dry spatula.[1][2]

    • Immediately recap the bulk container.

  • Solubilization (Liquid Phase):

    • Add the solvent (e.g., DMF, DMSO) to the solid, not the reverse, to minimize dust displacement.[1][2]

    • Caution: Aldehydes can oxidize in air.[1][2] If the solution turns dark brown/red rapidly, it may indicate decomposition.[1][2] Ensure the solvent is degassed if the protocol requires strict stoichiometry.[1][2]

  • Decontamination:

    • Wipe the exterior of the weighing vessel with a solvent-dampened Kimwipe (acetone or ethanol) before removing it from the hood.[1][2]

    • Dispose of the wipe as hazardous solid waste.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the scale of operation and the physical state of the chemical.

PPE_Decision_Matrix Start Start: Handling this compound State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solid Solution Solution (Dissolved) State_Check->Solution Liquid Quantity_Check Quantity > 10 grams? Solid->Quantity_Check Standard_Solid Standard Protocol: Fume Hood + Goggles + Double Nitrile Quantity_Check->Standard_Solid No High_Solid High Dust Risk: Add N95 Respirator + Tyvek Sleeves Quantity_Check->High_Solid Yes Solvent_Check Solvent Type? Solution->Solvent_Check Volatile_Solvent Volatile (DCM/THF): Fume Hood Mandatory Check Glove Breakthrough Time Solvent_Check->Volatile_Solvent High Vapor Pressure NonVolatile_Solvent Non-Volatile (DMSO/DMF): Contact Hazard Focus Change Gloves Immediately on Splash Solvent_Check->NonVolatile_Solvent Skin Penetrant

Figure 1: Risk-Based PPE Decision Matrix.[1][2] This logic flow ensures that safety measures scale with the potential for exposure, specifically addressing dust generation and solvent permeation risks.[1]

Emergency Response & Disposal

Accidental Spill (Solid)[2]
  • Evacuate the immediate area if dust is visible in the air.[1][2][4]

  • Don PPE: N95 respirator, goggles, and double gloves.[1][2]

  • Contain: Cover the spill with a damp paper towel (water or mineral oil) to prevent dust dispersal.[1][2]

  • Clean: Scoop up the damp material.[1][2] Do not dry sweep.[1][2]

  • Wash: Clean the surface with soap and water, followed by an ethanol wipe.[1][2]

Waste Disposal[2][3][8][10][14]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Segregation:

    • Solid Waste: contaminated vials, weighing boats, and PPE go into "Solid Hazardous Waste."[1][2]

    • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1][2]

    • Do NOT mix with Oxidizers: Aldehydes can react exothermically with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][5] Personal Protective Equipment: 29 CFR 1910.132.[1][2] Retrieved from [Link].[1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1][2] Retrieved from [Link].[1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.